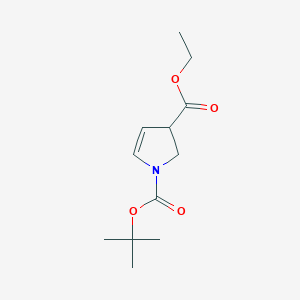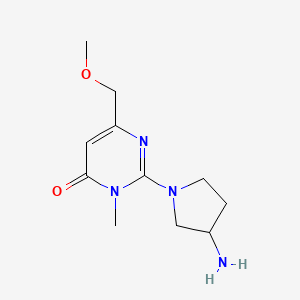
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is a complex organic compound with a pyrimidine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with aminopyrrolidine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-ones: These compounds share a similar pyrrolidine structure and are used in various chemical syntheses.
Quinoxalines: These compounds have a similar nitrogen-containing ring structure and are studied for their biological activities.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and its promising biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H18N4O2 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
2-(3-aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H18N4O2/c1-14-10(16)5-9(7-17-2)13-11(14)15-4-3-8(12)6-15/h5,8H,3-4,6-7,12H2,1-2H3 |
Clave InChI |
XRXVPJKWJUHNDX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N=C1N2CCC(C2)N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


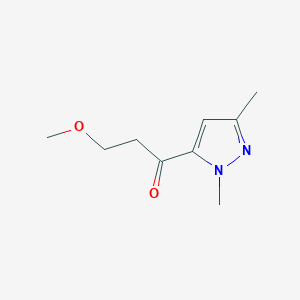



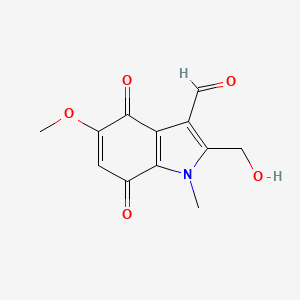
![Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)
![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)
![tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11781116.png)



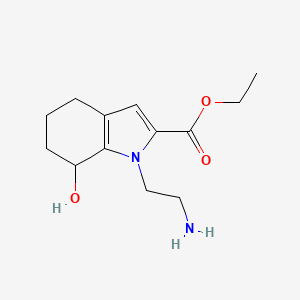
![1-(5-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B11781136.png)
